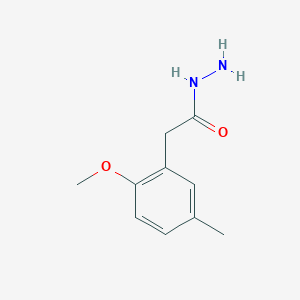
2-(2-methoxy-5-methylphenyl)acetohydrazide
Vue d'ensemble
Description
2-(2-methoxy-5-methylphenyl)acetohydrazide, also known as MMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMAH is a hydrazide derivative that possesses a unique chemical structure, making it a promising candidate for use in drug discovery, organic synthesis, and material science. In
Mécanisme D'action
The mechanism of action of 2-(2-methoxy-5-methylphenyl)acetohydrazide is not fully understood, but it is believed to be mediated through its interaction with various molecular targets. 2-(2-methoxy-5-methylphenyl)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Additionally, 2-(2-methoxy-5-methylphenyl)acetohydrazide has been shown to induce apoptosis in cancer cells, possibly through its interaction with DNA.
Biochemical and Physiological Effects:
2-(2-methoxy-5-methylphenyl)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 2-(2-methoxy-5-methylphenyl)acetohydrazide has also been shown to reduce the level of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in carrageenan-induced paw edema in rats. In addition, 2-(2-methoxy-5-methylphenyl)acetohydrazide has been reported to reduce the severity of seizures in mice, possibly through its modulation of sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-methoxy-5-methylphenyl)acetohydrazide in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of derivatives with potential applications in drug discovery and material science. 2-(2-methoxy-5-methylphenyl)acetohydrazide is also relatively easy to synthesize and purify, making it a convenient starting material for organic synthesis. However, one of the limitations of using 2-(2-methoxy-5-methylphenyl)acetohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of 2-(2-methoxy-5-methylphenyl)acetohydrazide. One potential area of research is the development of novel derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-(2-methoxy-5-methylphenyl)acetohydrazide, which could lead to the identification of new molecular targets for drug discovery. Additionally, the use of 2-(2-methoxy-5-methylphenyl)acetohydrazide in material science could be further explored, with a focus on the synthesis of new materials with unique properties. Overall, the study of 2-(2-methoxy-5-methylphenyl)acetohydrazide has the potential to lead to the development of new drugs and materials with a wide range of applications.
Applications De Recherche Scientifique
2-(2-methoxy-5-methylphenyl)acetohydrazide has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 2-(2-methoxy-5-methylphenyl)acetohydrazide has also been shown to possess anticancer activity, making it a promising candidate for the development of novel chemotherapeutic agents. In addition, 2-(2-methoxy-5-methylphenyl)acetohydrazide has been used as a building block in the synthesis of various organic compounds, such as pyrazole derivatives, which have potential applications in material science.
Propriétés
IUPAC Name |
2-(2-methoxy-5-methylphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-9(14-2)8(5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYAGECDHQAUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



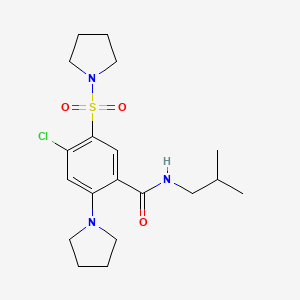
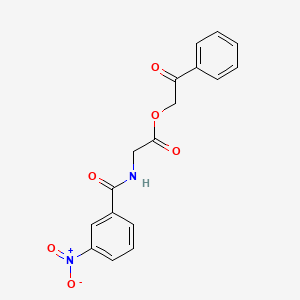
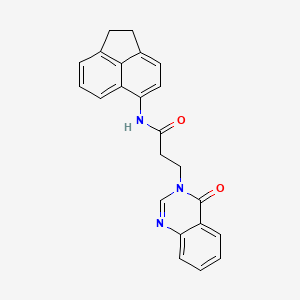
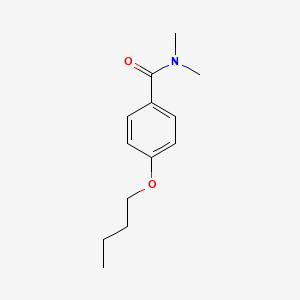
![4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B4722110.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)
![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)

![2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722160.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4722172.png)
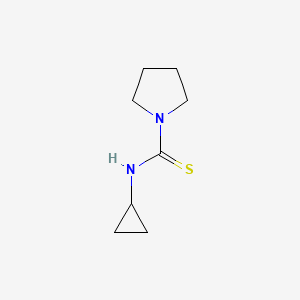
![2-cyano-N-1,3-thiazol-2-yl-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4722182.png)